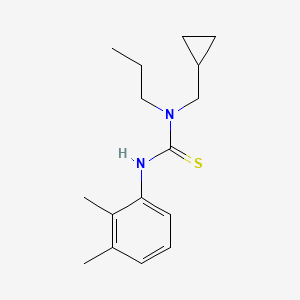

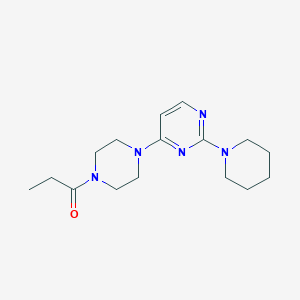

N-(环丙基甲基)-N'-(2,3-二甲基苯基)-N-丙基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of related compounds involves complex organic reactions, often starting from basic building blocks like dimethylmorphinan or cyclopropane derivatives. For instance, Schmidhammer et al. (1989) discuss the synthesis of a morphinan derivative with a selective mu opioid receptor antagonist property, indicating a complex synthetic route that might share similarities with the compound of interest (Schmidhammer, Burkard, Eggstein-Aeppli, & Smith, 1989). Additionally, cyclopropyl-containing molecules are synthesized from cyanoacetate and dibromoethane, suggesting a possible route for synthesizing the cyclopropylmethyl component of the target compound (Abele, Seiler, & Seebach, 1999).

Molecular Structure Analysis

The molecular structure of compounds containing cyclopropylmethyl and dimethylphenyl groups is characterized by specific geometric configurations and bond angles. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures. For example, the study of cyclopropenone derivatives by Foerstner et al. (2000) provides insights into the structural analysis that could be relevant to understanding the detailed molecular geometry of the compound of interest (Foerstner, Kakoschke, Wartchow, & Butenschön, 2000).

Chemical Reactions and Properties

Chemical reactions involving thiourea derivatives often encompass nucleophilic addition, cyclization, and substitution reactions. The reactivity of thiourea compounds, including their interactions with various reagents and catalysts, plays a crucial role in their chemical behavior. Studies on the reactions of cyclopropenone derivatives or cyclopropyl-containing molecules highlight complex reaction mechanisms that could be analogously applied to understand the reactivity of N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea (Sorger, von Ragué Schleyer, & Stalke, 1996).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure of thiourea derivatives are determined by their molecular structure. The presence of cyclopropyl and dimethylphenyl groups influences these properties significantly. For instance, the crystal structure and solubility of a compound can be analyzed through X-ray diffraction and solubility tests in various solvents, providing a detailed understanding of its physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with electrophiles and nucleophiles, and stability under different conditions, are essential for understanding the behavior of N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea. The study on cycloaddition reactions of vinylthiophen compounds by Abarca et al. (1987) can offer insights into similar cycloaddition reactions that the thiourea compound might undergo (Abarca, Ballesteros, Enriquez, & Jones, 1987).

科学研究应用

荧光探针和传感应用

- 金属离子的荧光探针:聚噻吩基共轭聚合物对水溶液中的特定金属离子(如 Hg2+ 和 Cu2+)表现出选择性和敏感性,这由静电效应和络合介导。这些性质对于开发用于金属离子检测的灵敏且选择性的荧光探针至关重要 (郭等人,2014 年)。

有机合成和化学转化

- 环状化合物的反应:环丙基化合物(包括具有二甲基苯基组分的化合物)用于各种有机合成反应,例如环加成物和乙烯基卡宾的形成,这在复杂有机分子的合成中很重要 (范登伯格和卢森,1988 年);(斯托勒等人,1992 年)。

除草剂转化

- 土壤中的转化:与 N-(环丙基甲基)-N'-(2,3-二甲基苯基)-N-丙基硫脲在结构上相似的化合物可以在土壤中发生转化,从而产生具有不同除草剂活性的产物。这种转化受土壤温度和水分含量等因素的影响 (Yih 等人,1970 年)。

太阳能电池研究

- 有机太阳能电池:利用二甲基苯基等组分设计和合成有机太阳能电池用小分子已显示出显着的光伏性能。这些分子的电子性质和分子结构对其效率至关重要 (Ni 等人,2015 年)。

水性介质中的生物偶联

- 酰胺形成的机理:使用具有结构相似性的化合物研究水性介质中酰胺形成的机理可以深入了解生物偶联过程,这在生物学和医学研究中至关重要 (Nakajima 和 Ikada,1995 年)。

抗病原活性

- 抗菌特性:硫脲衍生物已显示出显着的抗病原活性,尤其对铜绿假单胞菌和金黄色葡萄球菌等菌株。这些发现突出了基于硫脲的化合物在开发新型抗菌剂中的潜力 (Limban 等人,2011 年)。

属性

IUPAC Name |

1-(cyclopropylmethyl)-3-(2,3-dimethylphenyl)-1-propylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2S/c1-4-10-18(11-14-8-9-14)16(19)17-15-7-5-6-12(2)13(15)3/h5-7,14H,4,8-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFQRLRRYIOTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C(=S)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-3-(2,3-dimethylphenyl)-1-propylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)